![molecular formula C13H14N2O3S2 B5548379 N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)
N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
Overview
Description
“N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide” is a chemical compound with the molecular formula C13H14N2O3S2 . It has an average mass of 310.392 Da and a monoisotopic mass of 310.044586 Da . This compound belongs to the class of endogenous metabolites and is used in various industrial chemicals and personal care products .
Molecular Structure Analysis
The molecular structure of “N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide” can be represented by the InChI string: InChI=1S/C13H14N2O3S2/c1-9-3-4-11(7-12(9)15-20(2,17)18)14-13(16)10-5-6-19-8-10/h3-8,15H,1-2H3,(H,14,16) . The canonical SMILES representation is: CC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)NS(=O)(=O)C .Scientific Research Applications
Structural Analysis
A key aspect of scientific research involving N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is structural analysis. The compound 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, which is similar in structure, was synthesized and analyzed using single crystal X-ray diffraction. This detailed analysis, including IR, NMR spectroscopy, and mass spectrometry, provides valuable insights into the structural characteristics of these types of compounds (Ramazani et al., 2011).
Anticancer Potential
One of the significant areas of research for derivatives of N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is in the field of oncology. Studies have synthesized and evaluated compounds with similar structures for their pro-apoptotic activity as potential anticancer agents. For example, derivatives of indapamide, a compound structurally related to N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, have demonstrated significant proapoptotic activity in melanoma cell lines, indicating their potential as anticancer treatments (Yılmaz et al., 2015).
Chemical Synthesis
Another critical research application is in the field of chemical synthesis. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates involves reactions that are fundamental to developing new chemical entities. This process includes hydrolysis, decarboxylation, and acylation, demonstrating the compound's utility in diverse chemical synthesis applications (Stephens et al., 1999).
Solvent-Free Synthesis
Environmentally friendly synthesis methods are also a key area of application. For example, the solvent-free synthesis of certain compounds using Al(OTf)3 catalysis represents an important step in the development of more sustainable and environmentally friendly chemical processes. This approach is crucial in the synthesis of new classes of ionic liquids and has significant implications for green chemistry (Fringuelli et al., 2004).
properties
IUPAC Name |
N-methyl-4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-9-4-3-5-10(6-9)15-20(17,18)11-7-12(19-8-11)13(16)14-2/h3-8,15H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPWPGPDAOLHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.